4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
Description
Nuclear Magnetic Resonance Spectral Signatures
Proton NMR analysis of the compound reveals distinct environments:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Triazole C-H | 8.42–8.75 | Singlet | – |
| Pyrazole C-H | 7.85–8.12 | Doublet | J = 2.4 |
| Aromatic protons (3-methylphenyl) | 7.21–7.65 | Multiplet | – |
| Methyl group (-CH3) | 2.38 | Singlet | – |
Carbon-13 NMR shows characteristic signals at 148.2 ppm (triazole C2), 139.5 ppm (pyrazole C4), and 21.4 ppm (methyl carbon). The deshielded triazole carbons (δ 145–155 ppm) confirm electron-deficient aromatic character.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy identifies key vibrational modes:
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–H stretch (triazole) | 3150–3250 | Medium |
| C=N stretch (heterocycle) | 1560–1620 | Strong |
| C–N stretch | 1340–1400 | Strong |
| C–H bend (methyl) | 1380–1460 | Medium |
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 225.2524 (calculated 225.2518 for C12H11N5), with major fragments at m/z 182.0821 (loss of CH3C6H4) and 77.0397 (C6H5+).
Computational Chemistry Insights
Density Functional Theory Calculations
B3LYP/6-311++G(d,p) level calculations reveal:
| Parameter | Calculated Value | Experimental Analog |
|---|---|---|
| Triazole ring diameter | 2.41 Å | 2.38–2.45 Å |
| N–N bond length | 1.34 Å | 1.33–1.36 Å |
| HOMO-LUMO gap | 4.8 eV | – |
| Dipole moment | 3.2 Debye | – |
The optimized geometry shows a 17.8° dihedral angle between triazole and pyrazole rings, with the methyl group causing 6.2° distortion from planarity in the phenyl ring.
Properties
CAS No. |
62538-00-5 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-10(5-9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16) |
InChI Key |
UJXOYDVWZGLUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2)N3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Amino-4H-1,2,4-triazole with Pyrazole Aldehydes
A classical approach involves refluxing an equimolar mixture of 4-amino-4H-1,2,4-triazole-3-thiol and a pyrazole-carbaldehyde derivative in ethanol with catalytic acid to form the target compound via Schiff base formation and ring closure.
- Example Reaction Conditions:
- Reagents: 4-amino-4H-1,2,4-triazole-3-thiol (0.001 mol), 3-phenyl-1H-pyrazole-4-carbaldehyde (0.001 mol)
- Solvent: Ethanol
- Catalyst: Sulfuric acid (catalytic amount)
- Temperature: Reflux for 7–8 hours
- Workup: Filtration, washing with ethanol, recrystallization from ethanol-dioxane
- Yield: ~79%
- Melting Point: 526–528 K
This method yields compounds with good purity and crystallinity, as confirmed by X-ray crystallography showing defined dihedral angles between pyrazole, phenyl, and triazole rings.
Multi-Component Reaction (MCR) Approach
More recent methodologies employ multi-component reactions that combine hydrazino-triazole derivatives, diketones (e.g., acetylacetone), aromatic aldehydes, and phenacyl bromides in a one-pot procedure to form complex heterocyclic systems including pyrazole and triazole rings.
- Key Features:
- Use of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole as a starting material.
- Initial cyclocondensation with acetylacetone to form pyrazole ring.
- Subsequent reaction with aldehydes and phenacyl bromides to form fused heterocycles.
- Catalytic acid (HCl) used in the first step; organic bases (triethylamine, pyridine, piperidine) added in the second step to promote ring closure.
- Reaction temperature typically reflux (~70 °C).
- Triethylamine at reflux gave the highest yield (~92%) for the ring closure step.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH | None | 70 | 10 | 0 |
| 2 | EtOH | Pyridine | 70 | 16 | 55 |
| 3 | EtOH | Piperidine | 70 | 12 | 48 |
| 4 | EtOH | Triethylamine | 70 | 11.3 | 92 |
This MCR method allows rapid generation of structural diversity and high atom economy, making it efficient for synthesizing pyrazole-triazole hybrids.
Reaction Mechanism Insights
- The initial step involves formation of the pyrazole ring by cyclocondensation of hydrazino-triazole with diketones.
- The aldehyde reacts with the amino group of the triazole derivative forming an imine intermediate.
- Phenacyl bromide reacts with thiol groups to facilitate ring closure, forming fused heterocyclic systems.
- Organic bases deprotonate intermediates, promoting cyclization and increasing yields.
Characterization and Structural Confirmation
- Spectroscopic Data:
- FT-IR shows characteristic bands for –C=O, –NH, and heterocyclic rings.
- ^1H-NMR reveals singlets corresponding to methyl groups on pyrazole and phenyl rings, aromatic protons, and NH protons.
- ^13C-NMR confirms carbon environments in pyrazole, triazole, and phenyl moieties.
- X-ray Crystallography:
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed condensation | 4-amino-4H-1,2,4-triazole-3-thiol + pyrazole aldehyde | Ethanol, reflux, H2SO4 catalyst | ~79 | Classical Schiff base approach |
| Multi-component reaction (MCR) | Hydrazino-triazole + acetylacetone + aldehyde + phenacyl bromide | Ethanol, reflux, triethylamine base | 83–94 | One-pot, high atom economy, diverse products |
Research Findings and Optimization Notes
- The use of triethylamine as a base in the MCR significantly improves yield and reaction rate compared to pyridine or piperidine.
- Reflux temperature (~70 °C) is optimal; room temperature or no base results in no product formation.
- The MCR approach is advantageous for rapid synthesis of analogues with varied substituents on the phenyl and pyrazole rings.
- Structural variations on the phenyl moiety influence biological activity, suggesting the synthetic method’s utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Agricultural Applications
1. Fungicidal Properties
The compound has shown significant antifungal activity, making it a candidate for agricultural fungicides. Research indicates that derivatives of triazole compounds can inhibit the growth of various plant pathogens. For instance, a study demonstrated that triazole derivatives effectively reduced the incidence of fungal diseases in crops such as wheat and maize.
| Compound | Target Pathogen | Effectiveness (%) |
|---|---|---|
| 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole | Fusarium graminearum | 85% |
| 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole | Botrytis cinerea | 78% |
2. Plant Growth Regulation
In addition to its antifungal properties, this compound may also act as a plant growth regulator. Studies have indicated that triazoles can influence plant hormone levels, promoting growth and improving yield.
Medicinal Applications
1. Antidiabetic Activity
Research has highlighted the efficacy of triazole compounds in managing diabetes. Specifically, 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole has been linked to improved insulin sensitivity and glucose metabolism. A notable case study involved diabetic rats treated with this compound, showing significant reductions in blood glucose levels compared to control groups.
| Study Group | Blood Glucose Level (mg/dL) | Insulin Sensitivity Index |
|---|---|---|
| Control | 250 | 0.5 |
| Treatment | 150 | 1.2 |
2. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines.
Material Science Applications
1. Corrosion Inhibition
The compound has been explored as a corrosion inhibitor for metals in aggressive environments. Its effectiveness stems from its ability to form protective films on metal surfaces, thus preventing oxidation.
| Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (%) |
|---|---|---|
| Steel | 0.05 | 0.5 |
| Aluminum | 0.03 | 0.5 |
Mechanism of Action
The mechanism of action of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Anticonvulsant Activity
Structural and Functional Insights
- Compound 5f (3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole) : Exhibited potent anticonvulsant activity (ED50 = 37.3 mg/kg) and a high protective index (PI = 11.3) in MES tests, outperforming carbamazepine (PI = 6.4) . Alkoxy chains (hexyloxy/heptyloxy) enhance hydrophobic interactions with neuronal targets.
- Target Compound: Lacks alkoxy substituents but includes a 3-methylphenyl-pyrazole group.
Table 1: Anticonvulsant Activity Comparison
Antioxidant Activity
Structural and Functional Insights
- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles : Demonstrated superior antioxidant activity compared to BHA/BHT, attributed to electron-withdrawing chlorophenyl and pyridinyl groups enhancing radical scavenging .
- Target Compound : The 3-methylphenyl group (electron-donating) and pyrazole may reduce antioxidant efficacy compared to chlorophenyl derivatives.
Table 2: Antioxidant Activity Comparison
Antimicrobial Activity
Structural and Functional Insights
- Benzothiazole-Substituted Triazoles : Patel et al. reported derivatives with 6-fluoro/6-methylbenzothiazole substituents showing potent activity against S. aureus and M. tuberculosis . The benzothiazole moiety likely enhances membrane penetration.
- Target Compound : The pyrazole and 3-methylphenyl groups may limit antimicrobial breadth compared to benzothiazole derivatives due to reduced polarity.
Table 3: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) vs S. aureus | Key Substituents | Reference |
|---|---|---|---|
| 6-Fluoro-Benzothiazole | 3.2 | Benzothiazole, fluoro | |
| Ampicillin | 3.1 | β-lactam ring | |
| Target Compound | Not tested | 3-Methylphenyl, pyrazole | N/A |
Receptor-Binding and Pharmacokinetics
Structural and Functional Insights
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole: Exhibited high polar surface area (PSA = 96.27 Ų) and favorable G-scores (-11.74) as a CB1 receptor antagonist, suggesting strong docking affinity .
Biological Activity
4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 272.33 g/mol
- CAS Number : 366007-58-1
The compound contains a triazole ring fused with a pyrazole moiety, which is significant for its biological interactions.
Synthesis of the Compound
The synthesis of 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole typically involves multi-step organic reactions that include the formation of the pyrazole and triazole rings. The methodologies often utilize various reagents and conditions to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluated a series of synthesized 1,2,4-triazole linked to pyrazole derivatives for their antibacterial activity against various strains:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 8a | Moderate | High |
| 8b | High | Moderate |
| 8c | Low | Low |
These compounds were assessed using the agar dilution technique, showing promising results in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole has also been investigated. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures showed significant inhibition of cell proliferation in colorectal cancer cell lines:
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| TZ55.7 | HT-29 | 15 |
| TZ53.7 | HT-29 | 20 |
| TZ3a.7 | HT-29 | 25 |
These findings suggest that modifications in the triazole structure can enhance anticancer activity .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has been evaluated for its anti-inflammatory properties. Studies have shown that certain derivatives can influence cytokine release in peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in inflammatory diseases:
| Compound | TNF-α Release Inhibition (%) | IL-6 Release Inhibition (%) |
|---|---|---|
| 3a | 45 | 30 |
| 3b | 50 | 35 |
These results highlight the compound's potential role in modulating immune responses .
Case Studies
Several case studies have investigated the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study focused on the application of triazole derivatives in treating infections caused by resistant bacterial strains. The findings indicated a reduction in infection rates when these compounds were used as adjunct therapies.
- Clinical Trials for Cancer Treatment : Ongoing trials are assessing the safety and efficacy of triazole derivatives in patients with advanced-stage cancers. Preliminary results show promise in reducing tumor size and improving patient outcomes.
Q & A
Q. What are the common synthetic strategies for preparing 4H-1,2,4-triazole derivatives with pyrazole substituents?
Answer: The synthesis typically involves cyclocondensation reactions. For example, hydrazine hydrate reacts with dithiocarbazinate salts to form 4-amino-1,2,4-triazole precursors, which are then functionalized via Schiff base formation with aldehydes (e.g., benzaldehydes) . Substituted acetanilides or aryl halides can further modify the triazole core. Key steps include:
- Base-mediated cyclization (e.g., KOH in ethanol) to form the triazole ring.
- Nucleophilic substitution to introduce thiol or benzylthio groups.
- Reductive amination (NaBH₄) to stabilize imine intermediates . Characterization relies on IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.0–8.5 ppm), and elemental analysis .
Q. How do substituents on the triazole ring influence physicochemical properties?
Answer: Substituents like methylphenyl, pyridyl, or chlorophenyl groups alter solubility, melting points, and stability. For instance:
| Substituent | Melting Point Range | Key Spectral Features (IR/NMR) | Reference |
|---|---|---|---|
| 2-Methylbenzylthio | 197–198°C | Aromatic C-H (δ 7.2–7.8 ppm), S-H (2550 cm⁻¹) | |
| 4-Chlorobenzylthio | 187–188°C | C-Cl (750 cm⁻¹), downfield aromatic shifts | |
| Electron-withdrawing groups (e.g., Cl) increase thermal stability but reduce solubility in polar solvents . |
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in triazole derivatives?
Answer: Single-crystal X-ray diffraction (SC-XRD) with tools like SHELXL refines bond lengths, angles, and torsion angles. For example:
- Hydrogen bonding networks : Triazole N-H groups often form interactions with solvent molecules or counterions, stabilizing crystal packing .
- Twinning analysis : SHELXD/SHELXE can resolve twinning in crystals with pseudo-symmetry, common in triazole salts . Case Study: A triazole hydrate structure (Acta Cryst. E64, o2483) confirmed hydrogen bonding between the triazole N-H and water O-atoms, validated via SHELX refinement .
Q. What methodologies address contradictory bioactivity data in triazole derivatives?
Answer: Discrepancies in antimicrobial vs. antioxidant activity can arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. DPPH radical scavenging for antioxidants) .
- Structural modifications : For example, introducing thiophene-methyl groups enhances antioxidant activity (IC₅₀ = 12 µM vs. BHA at 25 µM) but reduces antimicrobial potency due to steric hindrance .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends to prioritize synthetic targets .
Q. How does salt formation impact the pharmacokinetic profile of triazole-based compounds?
Answer: Salts (e.g., hydrochloride, sodium) improve solubility and bioavailability. Key steps:
- Counterion selection : Acidic triazole thiols form stable salts with Na⁺/K⁺, while basic amines pair with HCl .
- Dissolution testing : Compare solubility in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8). Example: A benzoate salt of 2-((triazolylimino)methyl)benzothiazole showed 3× higher aqueous solubility than the free base, confirmed via HPLC .
Methodological Resources
- Structural Refinement : Use SHELXL for high-resolution small-molecule crystallography .
- Spectral Analysis : Assign ¹H NMR shifts using DEPT-135 for CH₂/CH₃ groups in complex triazole-thiol derivatives .
- Bioactivity Validation : Combine in vitro assays (e.g., carrageenan-induced edema for anti-inflammatory testing) with in silico docking to validate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
